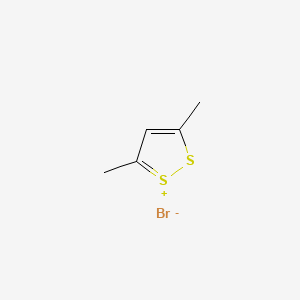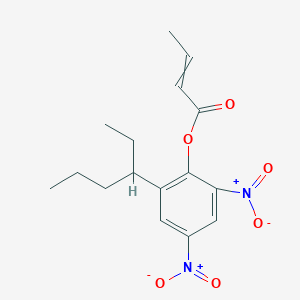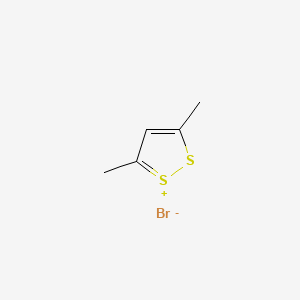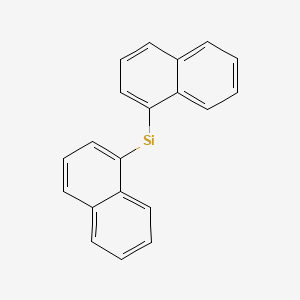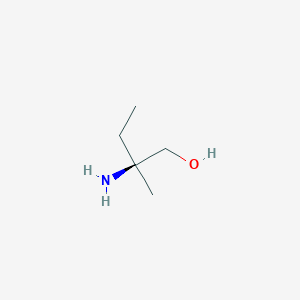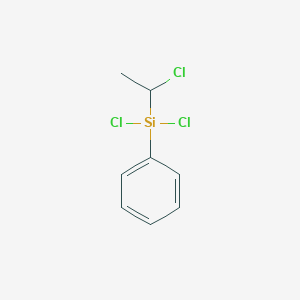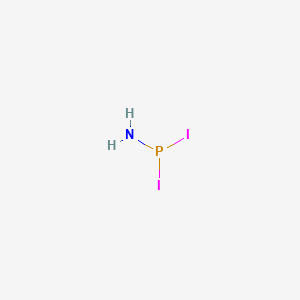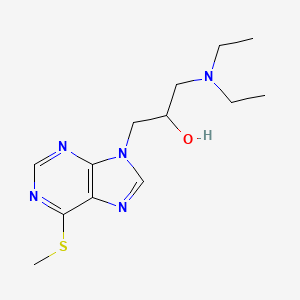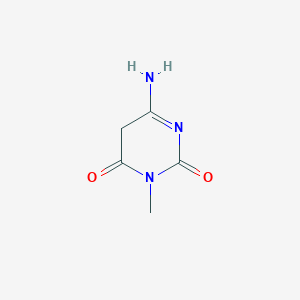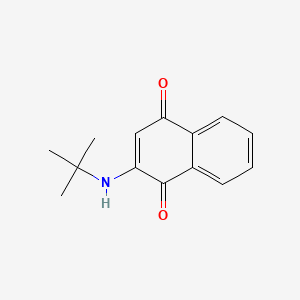
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a tert-butylamino group at the 2-position of the naphthoquinone structure, which significantly influences its chemical and biological properties .
Métodos De Preparación
The synthesis of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- typically involves the reaction of 1,4-naphthoquinone with tert-butylamine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The tert-butylamino group can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes and pigments due to its ability to form stable complexes with metals
Mecanismo De Acción
The mechanism of action of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- involves its ability to generate reactive oxygen species (ROS) and interact with cellular targets. The compound can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound effective against cancer cells and microorganisms. Additionally, it can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- can be compared with other naphthoquinone derivatives such as:
Lawsone: Known for its use in henna and its antimicrobial properties.
Juglone: Found in walnut trees and exhibits herbicidal and antimicrobial activities.
Menadione: A synthetic derivative used as a vitamin K precursor. The uniqueness of 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
23434-49-3 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-(tert-butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)9-6-4-5-7-10(9)13(11)17/h4-8,15H,1-3H3 |
Clave InChI |
UHMMBLVNMHQUSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=CC(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



